molecular formula C10H20Cl2N4 B2864385 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 2361636-51-1

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride

Cat. No.: B2864385
CAS No.: 2361636-51-1
M. Wt: 267.2
InChI Key: VYTPAYUOIMLMKB-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dihydrochloride salt is then obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with various biological targets, which can lead to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2,4-triazole: A precursor in the synthesis of the compound.

    Piperidine: Another precursor used in the synthesis.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine is unique due to its specific combination of the triazole ring and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10;;/h10-11H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTPAYUOIMLMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CCCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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